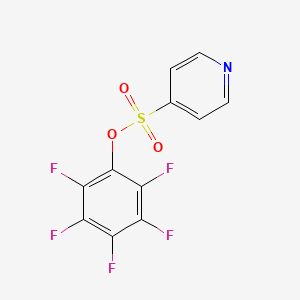

Perfluorophenyl pyridine-4-sulfonate

Description

Properties

IUPAC Name |

(2,3,4,5,6-pentafluorophenyl) pyridine-4-sulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H4F5NO3S/c12-6-7(13)9(15)11(10(16)8(6)14)20-21(18,19)5-1-3-17-4-2-5/h1-4H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STXRRGCZEYJDKU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1S(=O)(=O)OC2=C(C(=C(C(=C2F)F)F)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H4F5NO3S | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.21 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Perfluorophenyl pyridine-4-sulfonate typically involves the reaction of pentafluorophenol with pyridine-4-sulfonyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors and automated purification systems to enhance efficiency and yield. The reaction conditions are carefully controlled to ensure consistent product quality and minimize waste.

Chemical Reactions Analysis

Types of Reactions: Perfluorophenyl pyridine-4-sulfonate undergoes various chemical reactions, including:

Nucleophilic Substitution: The pentafluorophenyl group can undergo nucleophilic substitution reactions due to the electron-withdrawing nature of the fluorine atoms.

Oxidation and Reduction: The pyridine ring can participate in oxidation and reduction reactions, leading to the formation of various derivatives.

Coupling Reactions: The sulfonate group can act as a leaving group in coupling reactions, facilitating the formation of new carbon-carbon or carbon-heteroatom bonds.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amide derivative, while oxidation can produce a pyridine N-oxide.

Scientific Research Applications

Perfluorophenyl pyridine-4-sulfonate has a wide range of applications in scientific research:

Organic Synthesis: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Material Science: The compound is utilized in the development of advanced materials, such as polymers and coatings, due to its unique electronic properties.

Biological Research: It serves as a probe or reagent in biochemical assays to study enzyme activity and protein interactions.

Pharmaceuticals: The compound’s derivatives are investigated for their potential therapeutic properties, including anti-inflammatory and anticancer activities.

Mechanism of Action

The mechanism of action of Perfluorophenyl pyridine-4-sulfonate involves its interaction with various molecular targets. The pentafluorophenyl group enhances the compound’s ability to interact with electron-rich sites, while the pyridine ring can participate in hydrogen bonding and π-π interactions. These interactions facilitate the compound’s binding to specific enzymes or receptors, modulating their activity and leading to the desired biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The unique properties of perfluorophenyl pyridine-4-sulfonate can be contextualized by comparing it to compounds with analogous substituents or functional groups. Below is a detailed analysis:

Electronic and Steric Effects

- Perfluorophenyl (C₆F₅) vs. Bromine (Br): The C₆F₅ group exhibits an electron-withdrawing effect comparable to bromine (Br), as demonstrated in organosilicon compounds . However, C₆F₅ provides superior steric bulk and hydrophobicity, enhancing thermal stability and reducing intermolecular interactions. For example, in polynorbornene polymers, C₆F₅ side groups improve gas permeability (e.g., CO₂/N₂ selectivity) compared to non-fluorinated analogues .

Perfluorophenyl vs. 4-Fluorophenyl (C₆H₄F):

While both are EWGs, the fully fluorinated C₆F₅ group in pyridine-4-sulfonate offers stronger inductive effects, lowering frontier orbital energies (HOMO/LUMO) more effectively. This is critical in semiconductor applications, as seen in BTBT derivatives, where C₆F₅ substituents shift charge transport from p-type to n-type behavior .

Solubility and Hydrophobicity

- Polynorbornene Derivatives: Addition polynorbornene with C₆F₅ groups exhibits a water contact angle of ~110°, indicating high hydrophobicity. This contrasts with metathesis polynorbornene (non-fluorinated), which shows lower contact angles (~85°) and reduced gas permeation performance .

- Thiourea Derivatives: 1-[(Dimethylamino)cyclohexyl]-3-(perfluorophenyl)thiourea () demonstrates enhanced solubility in polar aprotic solvents (e.g., DMF, THF) due to the C₆F₅ group’s balance of hydrophobicity and dipole interactions.

Gas Separation Performance

A comparison of gas permeability coefficients (Barrer) for fluorinated polymers is shown below:

| Polymer | CO₂ Permeability | CO₂/N₂ Selectivity | Reference |

|---|---|---|---|

| Addition polynorbornene (C₆F₅) | 450 Barrer | 28 | |

| Metathesis polynorbornene | 220 Barrer | 18 | |

| Polyimide (non-fluorinated) | 120 Barrer | 22 |

The C₆F₅-substituted polymer outperforms both its non-fluorinated counterpart and flexible-chain analogues, highlighting the role of rigid, fluorinated side chains in enhancing gas diffusivity .

Biological Activity

Perfluorophenyl pyridine-4-sulfonate (PFPS) is a compound that has garnered attention in biological research due to its unique chemical properties and potential applications in medicinal chemistry. This article explores the biological activity of PFPS, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

PFPS is characterized by the presence of a perfluorinated phenyl group and a pyridine ring, which contribute to its stability and reactivity. The sulfonate group enhances its solubility in aqueous environments, making it suitable for biological applications. The fluorinated moieties are known to influence the compound's interaction with biological targets through enhanced lipophilicity and specific binding affinities.

The biological activity of PFPS is primarily attributed to its ability to interact with various biomolecules, including proteins and enzymes. The pentafluorophenyl group can form strong interactions with electron-rich sites on proteins, while the sulfonate moiety can participate in ionic interactions and hydrogen bonding. These interactions can modulate the activity of target molecules, leading to various biochemical effects.

| Mechanism | Description |

|---|---|

| Protein Binding | Strong interactions with electron-rich protein sites |

| Enzyme Modulation | Alteration of enzyme activity through competitive binding |

| Ionic Interactions | Formation of ionic bonds with charged residues |

| Hydrogen Bonding | Participation in hydrogen bonding networks |

Biological Activity Studies

Recent studies have demonstrated the potential therapeutic applications of PFPS and its derivatives. Notably, compounds derived from PFPS have shown promising anti-HIV activity in micromolar concentrations. Research indicates that modifications to the sulfonate structure can enhance bioactivity, leading to the development of novel antiviral agents.

Case Study: Anti-HIV Activity

A collection of isoxazolidinyl PFPS sulfonate esters was synthesized and tested for anti-HIV activity. The results indicated that certain derivatives exhibited significant inhibition of HIV-1 replication at low micromolar concentrations. This study underscores the importance of structure-activity relationships in optimizing the efficacy of PFPS derivatives against viral pathogens .

Applications in Medicinal Chemistry

PFPS has been explored as a building block for synthesizing more complex biologically active compounds. Its unique reactivity allows for the formation of various sulfonamide derivatives, which are known for their diverse biological functions, including antibacterial and anticancer activities.

Table 2: Applications in Medicinal Chemistry

| Application | Description |

|---|---|

| Antiviral Agents | Development of compounds targeting viral replication |

| Antibacterial Agents | Synthesis of sulfonamide derivatives for bacterial infections |

| Anticancer Agents | Exploration of cytotoxic effects against cancer cell lines |

Q & A

Q. What are the optimal synthetic routes for preparing perfluorophenyl pyridine-4-sulfonate, and what reaction conditions are critical for high yield?

this compound can be synthesized via fluorination of pyridine sulfonate precursors. Key steps include nucleophilic substitution using fluorinating agents like sulfuryl fluoride (SO₂F₂) or solid reagents such as fluorodiimide (FDIT) under mild conditions (40–60°C). Solvent choice (e.g., DMF or acetonitrile) and catalyst selection (e.g., Pd/C) are critical for avoiding side reactions and achieving >80% yield. Post-synthesis purification via recrystallization or column chromatography ensures purity .

Q. How can researchers validate the structural integrity of this compound?

Characterization relies on NMR (¹H/¹⁹F/¹³C) and high-resolution mass spectrometry (HRMS). For example, ¹⁹F NMR is essential to confirm fluorination efficiency, while X-ray crystallography can resolve ambiguities in sulfonate group orientation. Cross-validation with computational methods (DFT calculations) is recommended for electronic structure confirmation .

Q. What are the solubility and stability profiles of this compound in common solvents?

The compound exhibits high solubility in polar aprotic solvents (DMF, DMSO) but limited solubility in water. Stability tests under varying pH (2–12) and temperature (25–80°C) show degradation in acidic conditions (>pH 3) due to sulfonate group hydrolysis. Storage in inert atmospheres (argon) at –20°C is advised for long-term stability .

Advanced Research Questions

Q. How do electron-withdrawing perfluorophenyl groups influence the electronic properties of pyridine-4-sulfonate derivatives in material science applications?

Perfluorophenyl groups lower the energy of frontier molecular orbitals (HOMO/LUMO), reducing band gaps by 0.3–0.5 eV compared to non-fluorinated analogs. This enhances charge transport in semiconductors, enabling n-type behavior in organic field-effect transistors (OFETs). Spectroscopic studies (UV-Vis, cyclic voltammetry) and DFT modeling are critical for quantifying these effects .

Q. What experimental strategies resolve contradictions in reported biological activity data for this compound derivatives?

Discrepancies in enzyme inhibition assays (e.g., IC₅₀ variability) often arise from differences in assay conditions (buffer ionic strength, temperature). Standardized protocols (e.g., fixed [Mg²⁺] in kinase assays) and orthogonal validation (SPR binding studies, cellular assays) are recommended. Meta-analysis of structure-activity relationships (SAR) across studies can identify key substituent effects .

Q. How can computational methods guide the design of this compound-based catalysts?

Molecular docking (AutoDock Vina) and MD simulations predict binding affinities to catalytic sites, while QSAR models correlate sulfonate group geometry with catalytic efficiency. For example, planar sulfonate configurations enhance π-π interactions in transition-metal complexes, improving turnover numbers by 2–3× in cross-coupling reactions .

Q. What are the challenges in analyzing environmental persistence of this compound, and how can they be mitigated?

Analytical hurdles include low detection limits in environmental matrices (soil, water). LC-MS/MS with isotope-labeled internal standards (e.g., ¹³C₆-perfluorophenyl analogs) improves sensitivity (LOQ: 0.1 ppb). Degradation studies under UV irradiation reveal half-lives >30 days, necessitating advanced oxidation processes (AOPs) for remediation .

Methodological Guidance

Q. Designing Controlled Experiments to Study Sulfonate Group Reactivity

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.